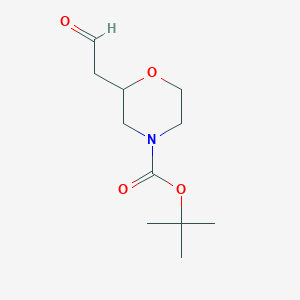

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657769 | |

| Record name | tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-65-1 | |

| Record name | 1,1-Dimethylethyl 2-(2-oxoethyl)-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" properties

An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Executive Summary

This document provides a comprehensive technical guide on tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate , a heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. This compound integrates two critical chemical moieties: a morpholine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive aldehyde functional group. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1] The appended aldehyde provides a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations.

This guide details the compound's physicochemical properties, provides a validated, step-by-step protocol for its synthesis via oxidation of the corresponding alcohol, outlines rigorous purification and characterization methodologies, and discusses its strategic applications. Furthermore, it establishes a framework for its safe handling, storage, and disposal, ensuring operational safety and compound integrity. The insights herein are curated to empower scientists to effectively utilize this valuable intermediate in the construction of complex molecular architectures for novel therapeutic agents and other advanced materials.

Physicochemical Properties

The fundamental properties of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |

| Molecular Weight | 229.27 g/mol | Calculated |

| IUPAC Name | tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate | N/A |

| CAS Number | 1355248-73-7 | Vendor Information |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from analogs[2][3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | Inferred from analogs |

Synthesis and Mechanism

3.1 Synthetic Rationale

The most direct and efficient route to tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is the selective oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate . The choice of oxidant is critical to the success of this transformation. Strong oxidants risk over-oxidation to the corresponding carboxylic acid, a common and often difficult-to-separate byproduct. Therefore, mild and selective oxidation reagents are strongly preferred.

Common choices include:

-

Dess-Martin Periodinane (DMP): Known for its high efficiency, mild reaction conditions (room temperature), and simple workup.

-

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Classic reagents for oxidizing primary alcohols to aldehydes, typically used in dichloromethane (DCM).

-

Swern Oxidation (Oxalyl chloride/DMSO): A powerful, metal-free option that operates at low temperatures (-78 °C) and is highly effective, though it requires careful temperature control and handling of malodorous byproducts.

For this guide, a protocol using Dess-Martin Periodinane is detailed due to its operational simplicity and high selectivity, which are advantageous in a research and development setting.

3.2 Proposed Synthetic Workflow

The workflow illustrates the single-step conversion from the alcohol precursor to the target aldehyde.

Caption: Synthetic pathway from alcohol to aldehyde.

3.3 Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing the target compound on a laboratory scale.

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the starting material, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

-

Reagent Addition:

-

To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes at room temperature. Causality Note: Portion-wise addition helps to control any initial exotherm.

-

Allow the resulting suspension to stir vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

The reaction is typically complete within 1-3 hours, as indicated by the complete consumption of the starting material (visualized by a suitable stain such as potassium permanganate).

-

-

Workup and Quenching:

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Pour the mixture into a vigorously stirred, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) of equal volume to the reaction. This step quenches excess DMP and reduces the iodine byproducts.

-

Continue stirring until the organic layer becomes colorless.

-

-

Extraction and Isolation:

-

Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude material is typically a pale yellow oil.

-

Purification and Validation

4.1 Rationale for Purification

Purification of the crude product is essential to remove residual iodine-containing byproducts from the DMP reagent and any unreacted starting material. Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities. The aldehyde product is less polar than the starting alcohol, allowing for effective separation on a silica gel stationary phase.

4.2 Purification Workflow

Caption: Workflow for flash column chromatography.

4.3 Detailed Protocol: Flash Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

-

Sample Loading: Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate/hexanes). Causality Note: A gradient elution ensures that less polar impurities are washed out first, followed by the product, and finally any remaining polar starting material, providing optimal separation.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate as a purified oil or solid.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides unambiguous structural evidence.

5.1 Workflow for Structural Confirmation

Caption: Analytical workflow for structural validation.

5.2 Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.7 (t, 1H): The characteristic signal for the aldehyde proton, often appearing as a triplet due to coupling with the adjacent CH₂ group.

-

δ 4.0-2.8 (m, 9H): A complex series of multiplets corresponding to the protons of the morpholine ring and the CH₂ group adjacent to the aldehyde.

-

δ 1.45 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~200.0: The aldehyde carbonyl carbon.

-

δ ~154.5: The carbamate carbonyl carbon of the Boc group.

-

δ ~80.0: The quaternary carbon of the tert-butyl group.

-

δ 67.0-40.0: Signals corresponding to the carbons of the morpholine ring and the side chain.

-

δ 28.4: The three equivalent methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI-MS):

-

Expected m/z: 230.14 [M+H]⁺. A common and diagnostic fragmentation is the loss of the Boc group (-100 amu) or isobutylene (-56 amu).

-

-

Infrared (IR) Spectroscopy (neat):

-

~2720 cm⁻¹: A characteristic C-H stretch of the aldehyde.

-

~1735 cm⁻¹: A strong C=O stretch from the aldehyde carbonyl.

-

~1690 cm⁻¹: A strong C=O stretch from the carbamate carbonyl of the Boc group.

-

Applications in Drug Discovery and Organic Synthesis

6.1 Role as a Versatile Intermediate

The primary value of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate lies in the reactivity of its aldehyde group. This functionality serves as an electrophilic site for nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form substituted aminoethyl-morpholine derivatives. This is one of the most powerful methods for introducing diversity in library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides to generate alkenes, allowing for chain extension and the introduction of diverse substituents.

-

Grignard and Organolithium Additions: Formation of secondary alcohols, providing a new stereocenter and further opportunities for functionalization.

The Boc-protecting group is stable under these conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid), unmasking the morpholine nitrogen for subsequent reactions. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis.[4]

6.2 The Morpholine Scaffold's Contribution

The morpholine ring is not merely a passive carrier of the aldehyde. It is a highly sought-after heterocycle in medicinal chemistry for several reasons:[1]

-

Improved Pharmacokinetics: Its polarity and hydrogen bond accepting capability often enhance aqueous solubility and reduce the lipophilicity of parent compounds, which can lead to better oral bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.

-

Structural Rigidity: It provides a defined conformational constraint, which can be beneficial for optimizing binding to biological targets.

This compound is therefore a valuable starting point for synthesizing novel chemical entities for research in areas such as neuroscience, oncology, and infectious diseases.[1][5]

Safety, Handling, and Storage

7.1 Hazard Identification

While specific toxicological data for this compound is not widely available, data from closely related aldehydes, such as tert-butyl 2-formylmorpholine-4-carboxylate, should be used as a proxy for risk assessment.[2]

| Hazard Type | GHS Statement | Precautionary Code |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P270, P280 |

| Skin Irritation | H315: Causes skin irritation. | P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338 |

| Respiratory | H335: May cause respiratory irritation. | P271, P304+P340 |

7.2 Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors. After handling, wash hands thoroughly with soap and water.[2] In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[2][6]

7.3 Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Protect from moisture and direct sunlight.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Long-Term Storage: For long-term stability and to prevent potential degradation (e.g., oxidation to the carboxylic acid), storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[3]

Conclusion

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is a high-value synthetic intermediate that strategically combines the advantageous pharmacokinetic profile of the morpholine scaffold with the synthetic versatility of an aldehyde. Its well-defined structure and orthogonal protecting group scheme make it an ideal building block for creating diverse libraries of complex molecules in drug discovery programs. The protocols and data presented in this guide provide a robust framework for its synthesis, purification, characterization, and safe handling, enabling researchers to confidently and efficiently incorporate this potent tool into their synthetic endeavors.

References

- Smolecule. (2023, August 15). Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3.

- Benchchem. Tert-butyl 2-ethylmorpholine-4-carboxylate.

- PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

- PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate.

- CymitQuimica. (2023, July 11). tert-Butyl 2-formylmorpholine-4-carboxylate Safety Data Sheet.

- PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate.

- Bouling Chemical Co., Limited. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate.

- Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester.

- Carl ROTH. Safety Data Sheet: Morpholine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate: Properties, Uses & Supplier in China | High Purity Chemical Compound for Research [chemheterocycles.com]

- 4. Tert-butyl 2-ethylmorpholine-4-carboxylate | Benchchem [benchchem.com]

- 5. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]

- 6. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a valuable synthetic intermediate in medicinal chemistry. We will delve into its chemical identity, detailed synthetic protocols, spectroscopic characterization, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage advanced heterocyclic scaffolds.

Introduction: The Morpholine Scaffold and its Aldehyde Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a desirable component in drug design.[3][4] tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate is a bifunctional molecule that combines this advantageous morpholine core with a reactive aldehyde group, all while the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This strategic combination makes it a versatile building block for the synthesis of more complex molecular architectures. The aldehyde serves as a chemical handle for a variety of transformations, enabling its use in library synthesis and targeted drug development.[5][6]

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The systematic IUPAC name for the target compound is tert-butyl 2-formylmorpholine-4-carboxylate . The term "2-oxoethyl" is also descriptive, indicating an acetaldehyde substituent at the 2-position of the morpholine ring. According to IUPAC rules for naming aldehydes where the -CHO group is attached to a heterocyclic ring, the suffix "-carbaldehyde" can be used, or "formyl-" as a prefix.[7][8] Given the common usage for similar structures, "tert-butyl 2-formylmorpholine-4-carboxylate" is the preferred name.

The structure consists of a morpholine ring where the nitrogen at position 4 is protected with a Boc group, and a formyl (aldehyde) group is attached to the carbon at position 2.

Physicochemical Data

The following table summarizes the key computed properties of tert-butyl 2-formylmorpholine-4-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [9] |

| Molecular Weight | 215.25 g/mol | [9] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Inferred |

| Boiling Point | 309.1°C at 760 mmHg (Predicted) | [9] |

Synthesis and Purification

The synthesis of tert-butyl 2-formylmorpholine-4-carboxylate is most effectively achieved through a two-step process starting from a commercially available precursor. The overall synthetic workflow is depicted below.

Caption: Synthetic pathway to tert-butyl 2-formylmorpholine-4-carboxylate.

Step 1: Synthesis of the Precursor, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The immediate precursor is the corresponding primary alcohol. A common route involves the debenzylation of (4-benzylmorpholin-2-yl)methanol followed by Boc protection of the secondary amine.[10]

Experimental Protocol:

-

Debenzylation: To a solution of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol) in methanol (50 mL), add 10% palladium on activated charcoal (500 mg) and ammonium formate (3.04 g, 48.2 mmol).

-

Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude morpholin-2-yl)methanol.

-

Boc Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool the solution in an ice bath.

-

Sequentially add di-tert-butyl dicarbonate (Boc₂O) (1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Remove the solvent by rotary evaporation. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[10]

Step 2: Oxidation to tert-Butyl 2-formylmorpholine-4-carboxylate

The oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and compatibility with the Boc-protecting group.[11][12] An alternative is the Swern oxidation, which also provides the desired aldehyde in high yield.[13][14]

Experimental Protocol (Dess-Martin Oxidation):

-

Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 g, 4.6 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (2.34 g, 5.52 mmol, 1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, 20 mL).

-

Stir vigorously for 15-20 minutes until the organic layer becomes clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: The product can be purified by silica gel column chromatography if necessary, typically eluting with a hexane/ethyl acetate mixture.

Spectroscopic Characterization

While comprehensive spectroscopic data for the title aldehyde is not widely published, its characteristics can be reliably predicted based on the known data of its precursor alcohol and standard spectroscopic principles.

Spectroscopic Data for Precursor: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate [15]

| ¹H NMR (250 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 3.98 - 3.75 | m | 3H | -OCH₂-, -OCH- | |

| 3.73 - 3.41 | m | 4H | -NCH₂-, -CH₂OH | |

| 3.03 - 2.83 | m | 1H | -NCH₂- | |

| 2.82 - 2.65 | m | 1H | -NCH₂- | |

| 2.12 | t, J = 5.9 Hz | 1H | -OH | |

| 1.45 | s | 9H | -C(CH₃)₃ |

Predicted Spectroscopic Changes for tert-Butyl 2-formylmorpholine-4-carboxylate:

-

¹H NMR:

-

The appearance of a characteristic aldehyde proton signal (singlet or narrow multiplet) in the downfield region, typically between δ 9.5 - 10.0 ppm .

-

The disappearance of the alcohol proton signal at ~2.12 ppm.

-

The methylene protons of the -CH₂OH group will be replaced by the single aldehyde proton.

-

-

¹³C NMR:

-

The appearance of a carbonyl carbon signal for the aldehyde between δ 195 - 205 ppm .

-

The signal for the -CH₂OH carbon (around 60-65 ppm) will disappear.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde will appear around 1720-1740 cm⁻¹ .

-

The broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) will be absent.

-

Applications in Drug Discovery and Development

The strategic value of tert-butyl 2-formylmorpholine-4-carboxylate lies in the synthetic versatility of its aldehyde functional group, which acts as a linchpin for molecular elaboration.

Caption: Key synthetic transformations of the title compound.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines to form new carbon-nitrogen bonds. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing substituents, which are crucial for modulating biological activity and physicochemical properties.

-

Wittig and Related Olefination Reactions: The aldehyde can be converted into alkenes with controlled stereochemistry using Wittig, Horner-Wadsworth-Emmons, or related olefination reactions. This allows for the extension of the carbon skeleton and the introduction of new functional groups.

-

Formation of Heterocycles: Aldehydes are key precursors for the synthesis of various heterocyclic rings. Condensation reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles can generate pyrazoles, isoxazoles, and other important pharmacophores.

-

Bioconjugation: The aldehyde functional group serves as a valuable handle for bioconjugation.[5] It can react chemoselectively with hydrazide or aminooxy-functionalized molecules (like proteins, peptides, or labels) to form stable hydrazone or oxime linkages, respectively. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[5]

The inherent drug-like properties of the morpholine scaffold, combined with the synthetic flexibility of the aldehyde group, make this compound a powerful tool for building libraries of complex molecules for high-throughput screening and lead optimization campaigns.[1][3]

Safety and Handling

The GHS classification for the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[16][17] The target aldehyde, tert-butyl 2-formylmorpholine-4-carboxylate, is expected to have a similar or potentially more pronounced hazard profile due to the reactivity of the aldehyde group.

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

tert-Butyl 2-formylmorpholine-4-carboxylate is a highly valuable, yet under-documented, synthetic intermediate that provides a gateway to a wide array of complex, morpholine-containing molecules. Its straightforward synthesis from a readily available alcohol precursor via mild and selective oxidation methods makes it an accessible tool for medicinal chemists. The combination of a privileged morpholine scaffold and a versatile aldehyde handle ensures its continued relevance in the design and development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. [Link]

-

Axup, J. Y., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. [Link]

-

YouTube. Dess-Martin-Periodinane oxidation. [Link] (Note: A generic placeholder as the original link might not be stable).

-

Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

-

Hill, B. G., et al. (2017). Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. PubMed Central. [Link]

-

The Organic Chemistry Tutor. (2016). Naming Aldehydes - IUPAC Nomenclature. YouTube. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

Giacomelli, G., Porcheddu, A., & Salaris, M. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

MDPI. Aldehydes: What We Should Know About Them. [Link]

-

Royal Society of Chemistry. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. [Link]

-

BCcampus Pressbooks. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. [Link]

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

-

ScienceDirect. Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]

-

PubMed Central. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. [Link]

-

Lumen Learning. 12.3. Naming aldehydes, ketones, carboxylic acids, esters, plus common names. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

ResearchGate. Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives.... [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

NIST WebBook. N-Formylmorpholine. [Link]

-

IJPREMS. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

-

PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

The Organic Chemistry Tutor. The Swern Oxidation: Mechanism and Features. [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

-

Cheméo. N-Formylmorpholine (CAS 4394-85-8). [Link]

-

Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.3. Naming aldehydes, ketones, carboxylic acids, esters, plus common names | Organic Chemistry II [courses.lumenlearning.com]

- 9. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 10. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 [chemicalbook.com]

- 16. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chiral Labyrinth: An In-depth Technical Guide to the Reactivity of Boc-Protected Amino Aldehydes

Abstract

N-tert-butoxycarbonyl (Boc)-protected α-amino aldehydes are powerful and versatile chiral building blocks in modern organic synthesis, serving as pivotal intermediates in the construction of a vast array of pharmaceuticals, peptidomimetics, and complex natural products. Their synthetic utility is derived from the electrophilic nature of the aldehyde functionality, which allows for a diverse range of carbon-carbon bond-forming reactions, coupled with the robust yet readily cleavable Boc protecting group that masks the nucleophilic amine. However, the true potential of these reagents is often shadowed by their inherent instability and high propensity for epimerization at the stereogenic α-carbon. This guide provides an in-depth exploration of the core principles governing the reactivity of Boc-protected amino aldehydes. We will dissect the nuances of their synthesis, delve into the mechanisms of their key reactions, and present field-proven strategies and detailed protocols to mitigate instability and preserve stereochemical integrity, empowering researchers to confidently and effectively harness the synthetic power of these valuable intermediates.

Introduction: The Double-Edged Sword of a Chiral Synthon

The α-amino aldehyde moiety represents a critical structural motif in a multitude of biologically active molecules. The strategic installation of a Boc protecting group on the α-amino group provides an ideal balance of stability and reactivity. The Boc group is exceptionally stable under most nucleophilic and basic conditions, allowing for selective manipulation of other functional groups within a molecule.[1] This stability makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group, a key consideration in complex multi-step syntheses.[1]

However, the very features that make these aldehydes synthetically attractive also contribute to their primary challenge: the acidity of the α-proton. This proton is readily abstracted under both acidic and basic conditions, leading to the formation of an enolate or enol intermediate and subsequent loss of stereochemical information—a process known as epimerization.[2] Understanding and controlling this delicate balance between desired reactivity and undesired racemization is paramount for any successful synthetic campaign employing these chiral building blocks.

Synthesis and Handling: Preserving Chirality from the Outset

The preparation of enantiomerically pure N-Boc amino aldehydes is the crucial first step. The most common and reliable strategies involve the mild oxidation of the corresponding N-Boc protected amino alcohols or the controlled reduction of activated N-Boc amino acids.

Oxidation of N-Boc Amino Alcohols

The oxidation of primary alcohols to aldehydes is a well-established transformation, but for sensitive substrates like N-Boc amino alcohols, the choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to minimize epimerization.

-

Swern Oxidation: This venerable method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (NEt₃).[3] The low temperature is essential to control the reaction and minimize side reactions. A significant drawback is the production of the foul-smelling byproduct, dimethyl sulfide.[3]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP has emerged as a preferred method due to its mild, neutral conditions and operational simplicity.[4][5] The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (DCM), offering high yields and excellent chemoselectivity with minimal racemization.[4]

Reduction of N-Boc Amino Acids

Direct reduction of the carboxylic acid is another effective route. This approach often involves the in-situ formation of a highly reactive intermediate.

-

CDI/DIBAL-H Method: A highly efficient one-pot procedure involves the activation of the N-Boc amino acid with carbonyldiimidazole (CDI), followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperature. This method has been shown to produce Boc-amino aldehydes in excellent yields and high enantiomeric purity (>99% ee), even for racemization-prone substrates like phenylalanine.[6]

Purification and Stability

N-Boc amino aldehydes are notoriously unstable and should generally be used immediately after preparation. They are prone to hydration, oligomerization, and decomposition upon prolonged storage or exposure to silica gel.

-

Purification: If purification is unavoidable, flash chromatography on silica gel should be performed rapidly with a non-polar eluent system, and the silica gel should be neutralized with triethylamine beforehand. However, extractive workups that avoid chromatography are highly preferred.[6]

-

Storage: For short-term storage, it is recommended to keep the aldehyde as a dilute solution in a dry, non-polar solvent at low temperatures (-20 °C to -78 °C) under an inert atmosphere.

The Reactivity Landscape: Harnessing Electrophilicity

The aldehyde functionality of Boc-protected amino aldehydes is a powerful electrophilic handle for constructing new carbon-carbon and carbon-heteroatom bonds. Their utility is prominently displayed in multicomponent reactions and olefination strategies.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (in this case, the Boc-amino aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines, such as allylic amines or α-amino acids.[7][8]

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the aldehyde. Concurrently, the boronic acid forms a tetrahedral "ate" complex with the hydroxyl group of a solvent or a suitably positioned functional group. This activated boronate then transfers its organic substituent to the electrophilic iminium ion in what is considered the irreversible, product-forming step.[7][9] The use of chiral N-protected α-amino aldehydes allows for the diastereoselective synthesis of valuable 1,2-diamines.[9][10] The stereochemical outcome is often highly dependent on the nature of the protecting group, with nosyl groups sometimes affording better selectivity than Boc.[9]

Experimental Protocol: Diastereoselective Petasis Reaction [9][10]

-

To a solution of the N-Boc-amino aldehyde (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the secondary amine (e.g., allylamine, 1.1 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the vinyl- or aryl-boronic acid (1.2 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired substituted amine.

The Wittig Reaction

The Wittig reaction provides an efficient and stereoselective route to convert aldehydes into alkenes using phosphorus ylides.[11][12] This reaction is particularly valuable for synthesizing unsaturated amino acids and other peptidomimetic structures.

Causality of Stereoselectivity: The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide.

-

Non-stabilized ylides (e.g., those derived from alkyl halides) typically react via an early, kinetically controlled transition state, leading predominantly to the Z-alkene.[13]

-

Stabilized ylides (e.g., those containing an adjacent carbonyl or ester group) react under thermodynamic control, allowing for equilibration of intermediates, which favors the formation of the more stable E-alkene.[13]

When reacting with chiral N-Boc amino aldehydes, it is crucial to employ mild basic conditions for ylide generation to prevent epimerization of the aldehyde. Weak bases such as potassium carbonate or even basic resins like Amberlite have been used successfully to promote the reaction while preserving the stereocenter.[14][15]

| Ylide Type | Typical Base | Predominant Alkene Isomer | Rationale |

| Non-stabilized (R=Alkyl) | n-BuLi, NaH | Z-Isomer | Kinetically controlled, rapid oxaphosphetane formation |

| Stabilized (R=CO₂Et, COR') | K₂CO₃, NaOMe | E-Isomer | Thermodynamically controlled, reversible initial addition |

Table 1: Stereochemical outcome of the Wittig reaction as a function of ylide stability.

The Epimerization Problem: A Mechanistic Perspective and Mitigation Strategies

The primary challenge in handling and reacting N-Boc amino aldehydes is the lability of the α-proton. Abstraction of this proton leads to a planar enolate intermediate, destroying the stereochemical information at that center. Reprotonation can then occur from either face, leading to a racemic or epimeric mixture.

Mechanism of Racemization: Epimerization can be catalyzed by both acids and bases.

-

Base-catalyzed: A base removes the α-proton to form an achiral enolate.

-

Acid-catalyzed: Protonation of the carbonyl oxygen forms an enol, which is also achiral at the α-carbon.

Self-Validating Protocols for Suppressing Epimerization:

A robust protocol must inherently minimize the conditions that promote enolization/enolate formation.

-

Temperature Control: Perform all reactions at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, this means working at 0 °C, -20 °C, or even -78 °C.

-

Choice of Base: Avoid strong, non-hindered bases. For reactions requiring a base, use a weak, non-nucleophilic, or sterically hindered base. Examples include:

-

N,N-Diisopropylethylamine (DIPEA)

-

2,6-Lutidine

-

Potassium carbonate (for Wittig reactions)[14]

-

-

Reaction Time: Monitor reactions closely and quench them as soon as they reach completion to minimize the substrate's exposure time to potentially epimerizing conditions.

-

Acid/Base Scavengers: In some cases, the addition of a proton scavenger or a mild Lewis acid can help to stabilize the aldehyde and prevent unwanted side reactions.

-

pH Control during Workup: Ensure that aqueous workups are performed under neutral or slightly acidic conditions (pH ~4-6) to prevent base-catalyzed epimerization.

Conclusion and Future Outlook

N-Boc-protected amino aldehydes are indispensable tools for the modern synthetic chemist. Their utility in constructing chiral amines, unsaturated amino acids, and other complex molecular architectures is well-established. However, their successful application hinges on a deep understanding of their inherent instability and the persistent threat of epimerization. By employing mild and carefully controlled synthetic and reaction conditions—particularly low temperatures, judicious choice of reagents, and minimal exposure to acidic or basic environments—researchers can effectively navigate the challenges associated with these powerful synthons. The continued development of new organocatalytic methods and flow chemistry protocols promises to further enhance the utility of Boc-amino aldehydes, enabling even more precise and efficient construction of the next generation of chiral molecules.[16][17]

References

-

Rémond, E., Bayardon, J., Ondel-Eymin, M.-J., & Jugé, S. (2012). Stereoselective synthesis of unsaturated and functionalized L-NHBoc amino acids, using Wittig reaction under mild phase-transfer conditions. The Journal of Organic Chemistry, 77(17), 7579–7587. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Candeias, N. R., Veiros, L. F., & Gois, P. M. P. (2015). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 20(7), 12847–12874. [Link]

-

Lou, S., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. Angewandte Chemie International Edition, 50(39), 9163-9166. [Link]

-

ResearchGate. (2017). Racemization in amino acids? [Link]

-

Bandgar, B. P., Gawande, S. S., Bodade, R. G., Totre, J. V., & Khobragade, C. N. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Beilstein Journal of Organic Chemistry, 5, 13. [Link]

-

Niu, D., & Hu, X. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 9823–9884. [Link]

-

Organic Chemistry Portal. Petasis Reaction. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

ResearchGate. (n.d.). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

-

Marrazzo, P., Bertuzzi, G., & Bartoli, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(15), 5348–5363. [Link]

-

Szabó, Z., & Kappe, C. O. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(40), 10245–10249. [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5384. [Link]

-

Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1147–1155. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Wikipedia. (n.d.). Petasis reaction. [Link]

-

ResearchGate. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. [Link]

-

Norsikian, S., et al. (2017). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 9823-9884. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 7. Petasis Reaction [organic-chemistry.org]

- 8. Petasis reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. adichemistry.com [adichemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]

- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reductive Amination with tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry.[1][2] This powerful methodology facilitates the construction of carbon-nitrogen bonds, converting carbonyl compounds and amines into more complex amine architectures. The morpholine scaffold, a privileged heterocyclic motif, is frequently incorporated into drug candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] This document provides a comprehensive guide to performing reductive amination reactions using tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a versatile building block for the synthesis of novel morpholine-containing compounds.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower the user to not only replicate the described methods but also to adapt them to their specific synthetic challenges.

Chemical Structures

| Compound Name | Structure |

| tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate |  |

| Generic Primary/Secondary Amine | R1R2NH |

| Generic Reductive Amination Product |  |

Reaction Mechanism and Key Considerations

Reductive amination is a two-stage process that is typically performed in a single pot.[4] The initial step involves the condensation of the aldehyde, tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, with a primary or secondary amine to form a hemiaminal intermediate. This is followed by dehydration to yield a positively charged iminium ion (for secondary amines) or an imine (for primary amines). The second stage is the reduction of this iminium/imine intermediate to the final amine product.

Sources

Application Notes & Protocols: Knoevenagel Condensation with tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate for Pharmaceutical Scaffolding

Abstract

This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, followed by detailed, field-proven protocols for both the synthesis of the aldehyde precursor and its subsequent condensation with various active methylene compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Knoevenagel condensation for the synthesis of novel molecular scaffolds with potential therapeutic applications.

Introduction: The Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation, a modification of the aldol condensation, is a robust and widely utilized method for the formation of α,β-unsaturated compounds.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] The resulting products are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[3][4] The reaction's appeal in drug discovery lies in its ability to generate molecular complexity and introduce valuable pharmacophores.[5] The products of Knoevenagel condensation often serve as precursors to biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4]

This application note focuses on the use of a specific aldehyde, tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, in the Knoevenagel condensation. The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The Boc-protecting group offers a convenient handle for further synthetic manipulations.

Mechanistic Overview of the Knoevenagel Condensation

The Knoevenagel condensation proceeds via a multi-step mechanism, typically initiated by a weak base such as a primary, secondary, or tertiary amine.[1][6] Piperidine is a commonly employed catalyst that has been shown to participate in the reaction through the formation of an iminium ion intermediate.[7]

The generally accepted mechanism can be summarized as follows:

-

Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion.[6]

-

Iminium Ion Formation (with amine catalysts): The amine catalyst reacts with the aldehyde to form a carbinolamine, which then dehydrates to form a reactive iminium ion.[7]

-

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic iminium ion (or the aldehyde directly).[7]

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of the amine catalyst and a molecule of water lead to the final α,β-unsaturated product.[7]

Synthesis of tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate

As of the latest literature review, tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is not readily commercially available. However, it can be synthesized from the corresponding alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which is commercially available.[8][9][10][11] A mild oxidation, such as Swern oxidation or using Dess-Martin periodinane (DMP), is recommended to avoid over-oxidation and preserve the Boc-protecting group.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol outlines a reliable method for the oxidation of the primary alcohol to the desired aldehyde.

Materials:

| Reagent/Material | Grade | Supplier |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | ≥98% | Commercially Available |

| Dess-Martin Periodinane (DMP) | ≥97% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house preparation |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Commercially Available |

| Diethyl ether | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (Argon or Nitrogen), add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DCM).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate as a colorless oil or white solid.

Knoevenagel Condensation Protocols

The newly synthesized aldehyde can be reacted with a variety of active methylene compounds. Here we provide two representative protocols: a conventional method using piperidine as a catalyst and a microwave-assisted green chemistry approach.

Protocol 2: Conventional Piperidine-Catalyzed Condensation

This protocol is a classic and reliable method for the Knoevenagel condensation.[12]

Materials:

| Reagent/Material | Grade | Supplier |

| tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate | As synthesized | N/A |

| Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | ≥98% | Commercially Available |

| Piperidine | ≥99% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |

| Hydrochloric acid (HCl), 1 M | Reagent | In-house preparation |

Instrumentation:

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

To a round-bottom flask, add tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (1.0 eq), the active methylene compound (1.1 eq), and toluene (0.2 M).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Microwave-Assisted Solvent-Free Condensation

This protocol offers a more environmentally friendly and often faster alternative to the conventional method.[13][14][15]

Materials:

| Reagent/Material | Grade | Supplier |

| tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate | As synthesized | N/A |

| Active Methylene Compound | ≥98% | Commercially Available |

| Ammonium acetate | ≥98% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Water | Deionized | In-house |

Instrumentation:

-

Microwave synthesis vial

-

Microwave reactor

-

Rotary evaporator

Step-by-Step Procedure:

-

In a microwave synthesis vial, combine tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (1.0 eq), the active methylene compound (1.2 eq), and ammonium acetate (0.2 eq).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 100 W) and a temperature of 80-100 °C for 10-30 minutes.[16] Monitor the reaction progress by TLC after cooling.

-

After completion, cool the vial to room temperature.

-

Add ethyl acetate to the reaction mixture and wash with water to remove the catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product as described in Protocol 2.

Table 1: Comparison of Reaction Conditions

| Parameter | Protocol 2 (Conventional) | Protocol 3 (Microwave-Assisted) |

| Catalyst | Piperidine | Ammonium acetate |

| Solvent | Toluene | Solvent-free |

| Temperature | Reflux (approx. 111 °C) | 80-100 °C |

| Reaction Time | 4-8 hours | 10-30 minutes |

| Workup | Aqueous workup | Simple extraction |

| Green Chemistry Aspect | Less favorable | More favorable |

Characterization and Data Analysis

The synthesized aldehyde and the final Knoevenagel condensation products should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the aldehyde C-H stretch, appearance of the C=C bond).

-

Melting Point (for solid products): As an indicator of purity.

Troubleshooting and Field-Proven Insights

-

Low Yield in Aldehyde Synthesis: If the oxidation yields are low, ensure that the starting alcohol is pure and the reaction is conducted under strictly anhydrous conditions. Over-oxidation to the carboxylic acid can be an issue; using milder oxidants or shorter reaction times may be necessary.

-

Incomplete Knoevenagel Condensation: If the condensation does not go to completion, especially with less reactive methylene compounds, increasing the amount of catalyst or extending the reaction time may be beneficial. In the conventional method, ensure efficient removal of water using the Dean-Stark trap.

-

Side Reactions: Self-condensation of the aldehyde is a potential side reaction, particularly with stronger bases.[1] Using a weak base and controlled temperature can minimize this.

-

Product Isomerization: The Knoevenagel condensation can sometimes yield a mixture of E and Z isomers. The more thermodynamically stable isomer is typically favored, and purification by chromatography can often separate the isomers.[1]

Conclusion

The Knoevenagel condensation of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate with active methylene compounds is a powerful strategy for the synthesis of novel, drug-like molecules. By following the detailed protocols and considering the practical insights provided in this application note, researchers can efficiently generate a library of compounds for further biological evaluation. The adaptability of the Knoevenagel condensation, including the option for green, microwave-assisted conditions, further enhances its utility in modern organic synthesis and drug development.

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Cárdenas, C., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5486–5495. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

Shinde, P. D., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research of The Banaras Hindu University, 65(8). [Link]

-

Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Llorens Palomo, L. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200052. [Link]

-

Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421. [Link]

-

Reiss, R., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

ResearchGate. Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

-

Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

-

Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

-

de Oliveira, R. K. M., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-17. [Link]

-

ResearchGate. Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. [Link]

-

ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... [Link]

-

PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

Mallouk, S., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 15(2), 813-823. [Link]

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst [mdpi.com]

- 16. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

Application Notes and Protocols: Use of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Scaffold in Peptide Science

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. In the realm of peptide science, the introduction of morpholine moieties can impart unique conformational constraints and resistance to enzymatic degradation. "Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" is a versatile building block designed for the facile introduction of a morpholine group at the N-terminus of a peptide chain. This modification is achieved through a robust and widely-used reaction: reductive amination. This document provides a detailed guide to the application of this reagent in peptide synthesis, offering both the theoretical underpinnings and practical, step-by-step protocols.

Chemical Rationale: N-Terminal Modification via Reductive Amination

The primary amine at the N-terminus of a peptide can react with an aldehyde to form a transient imine (Schiff base). Subsequent reduction of this imine results in a stable secondary amine linkage. This process, known as reductive amination, is a powerful tool for the site-specific modification of peptides.[2] "Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" provides the aldehyde functionality necessary for the initial imine formation, while the tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen. This protecting group can be readily removed under acidic conditions, allowing for further functionalization if desired.

The overall reaction scheme is as follows:

Sources

The Strategic Application of tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate in CNS Drug Discovery: A Guide for Researchers

Introduction: The Morpholine Scaffold as a Privileged Structure in Central Nervous System Therapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the morpholine moiety has emerged as a cornerstone scaffold. Its prevalence in CNS-active compounds is not coincidental but rather a testament to its unique physicochemical properties that address the formidable challenge of crossing the blood-brain barrier (BBB). The morpholine ring, with its inherent weak basicity and the presence of an oxygen atom, strikes a delicate balance between hydrophilicity and lipophilicity. This equilibrium is crucial for enhancing aqueous solubility and facilitating passage through the lipophilic environment of the BBB[1][2][3].

This guide focuses on a versatile building block, tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate , and its direct precursor, tert-butyl 2-formylmorpholine-4-carboxylate . The aldehyde functionality serves as a reactive handle for a myriad of chemical transformations, making it an invaluable synthon for the elaboration of complex molecular architectures targeting various CNS pathologies. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures stability and allows for selective reactions at the aldehyde, with the option for subsequent deprotection and further functionalization.

The strategic incorporation of this morpholine-based building block can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate, making it a key component in the medicinal chemist's toolkit for designing the next generation of CNS therapeutics[1].

Physicochemical Properties and Predicted Characteristics

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₉NO₄ | Based on chemical structure. |

| Molecular Weight | 229.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Aldehydes of similar structure are often oils. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). | Expected for a Boc-protected organic molecule. |

| Stability | Stable under anhydrous conditions. Sensitive to strong acids and bases. The aldehyde is susceptible to oxidation. | The Boc group is acid-labile. Aldehydes can oxidize to carboxylic acids. |

Synthetic Protocols: Accessing the Key Aldehyde Intermediate

The primary route to tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate involves the oxidation of the commercially available alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Two mild and reliable oxidation methods are presented here: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. Both methods are known for their compatibility with sensitive functional groups, including the Boc-protecting group.

Protocol 1: Swern Oxidation of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA) to generate the aldehyde under mild, low-temperature conditions.

Diagram of the Swern Oxidation Workflow

Caption: Workflow for the Swern Oxidation.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Oxalyl chloride (solution in dichloromethane is recommended for easier handling)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

-

Dry ice/acetone bath

Procedure:

-

Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

-

Oxalyl Chloride Addition: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.1 to 1.5 equivalents) dropwise via an addition funnel, maintaining the temperature below -60 °C.

-

DMSO Addition: In a separate flame-dried flask, dissolve anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 15-30 minutes.

-

Alcohol Addition: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

-

Quenching with Triethylamine: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Expert Insights: Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and decomposition of the activated species. The order of addition is also crucial for the success of the reaction.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild method that uses a hypervalent iodine reagent to convert primary alcohols to aldehydes. It is often preferred for its operational simplicity and neutral reaction conditions.

Diagram of the Dess-Martin Periodinane Oxidation Workflow

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate solution

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

DMP Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature. The reaction is typically exothermic.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers are clear.

-